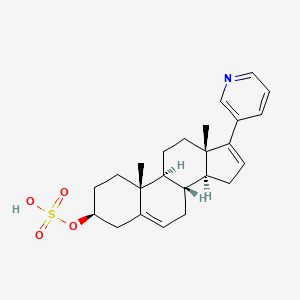
Abiraterone sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abiraterone sulfate is a metabolite of abiraterone acetate, a potent antiandrogen used primarily in the treatment of metastatic castration-resistant prostate cancer. Abiraterone acetate is converted to abiraterone in the body, which then undergoes further metabolism to form this compound. This compound plays a crucial role in inhibiting androgen biosynthesis, thereby reducing the levels of testosterone and other androgens that fuel the growth of prostate cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of abiraterone acetate, which is subsequently converted to abiraterone sulfate, involves several steps. The process begins with the conversion of dehydroepiandrosterone-3-acetate to 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethane sulphonate. This intermediate is then reacted with diethyl (3-pyridyl)borane in the presence of bis(triphenylphosphine)palladium(II) chloride and an aqueous solution of sodium carbonate in tetrahydrofuran. The final product, abiraterone acetate, is isolated by chromatography .
Industrial Production Methods
Industrial production of abiraterone acetate involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes large-scale synthesis, purification, and quality control measures to meet pharmaceutical standards. The conversion of abiraterone acetate to this compound in the body is mediated by enzymes such as CYP3A4 and SULT2A1 .
Analyse Chemischer Reaktionen
Types of Reactions
Abiraterone sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. The conversion of abiraterone acetate to abiraterone involves hydrolysis by esterases. Abiraterone is then metabolized to this compound through sulfation reactions mediated by sulfotransferase enzymes .
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents such as halides or nucleophiles under specific conditions to replace functional groups.
Major Products Formed
The major products formed from these reactions include abiraterone, this compound, and N-oxide this compound .
Wissenschaftliche Forschungsanwendungen
Abiraterone sulfate has significant applications in various fields:
Chemistry: Used as a reference compound in analytical studies to understand its chemical properties and behavior.
Biology: Studied for its role in inhibiting androgen biosynthesis and its effects on prostate cancer cells.
Medicine: Widely used in the treatment of metastatic castration-resistant prostate cancer.
Wirkmechanismus
Abiraterone sulfate exerts its effects by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1), which is crucial for androgen biosynthesis. By blocking this enzyme, this compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells . The molecular targets and pathways involved include the androgen receptor signaling pathway and the suppression of androgen-responsive genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicalutamide: Another antiandrogen used in the treatment of prostate cancer. It acts by directly blocking the androgen receptor.
Enzalutamide: A more potent antiandrogen that also inhibits androgen receptor signaling but through a different mechanism.
Ketoconazole: An older drug that inhibits androgen synthesis but is less specific and potent compared to abiraterone.
Uniqueness of Abiraterone Sulfate
This compound is unique due to its potent and selective inhibition of CYP17A1, leading to a more effective reduction in androgen levels compared to other antiandrogens. Its ability to inhibit androgen biosynthesis at multiple sites (testes, adrenal glands, and prostate tumor) makes it a valuable therapeutic agent in the treatment of advanced prostate cancer .
Eigenschaften
Molekularformel |
C24H31NO4S |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H31NO4S/c1-23-11-9-18(29-30(26,27)28)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,26,27,28)/t18-,19-,21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
LUQSJWRTYLGZJB-VJLLXTKPSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



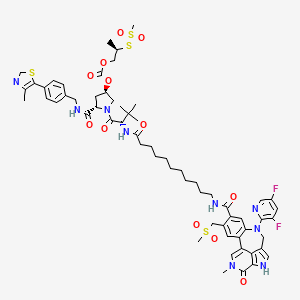

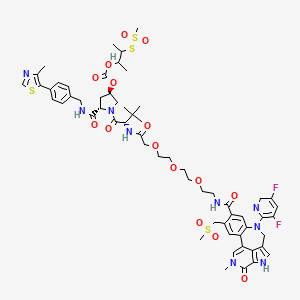
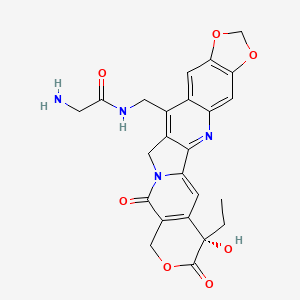
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)
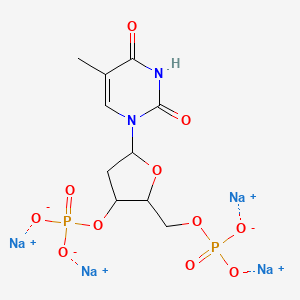
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)

![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
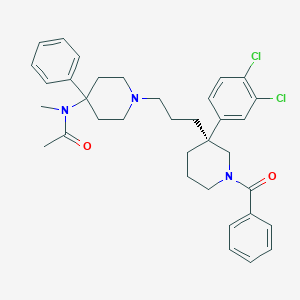
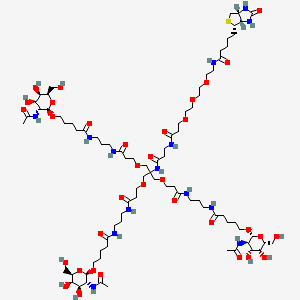
![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)
